

Strategic Sourcing & Utilization Guide: 9-Oxa-5-azaspiro[3.6]decane

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Compound of Interest

Compound Name: 9-Oxa-5-azaspiro[3.6]decane

CAS No.: 1251713-00-4

Cat. No.: B2407643

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Executive Summary

The **9-Oxa-5-azaspiro[3.6]decane** scaffold (CAS: 1251713-00-4) represents a high-value "sp³-rich" building block designed to replace traditional morpholine or piperidine cores in drug discovery. By fusing a rigid cyclobutane ring with a flexible 1,4-oxazepane ring, this scaffold offers unique exit vectors and improved metabolic stability compared to its non-spirocyclic analogs.

This guide details the structural significance, synthetic accessibility, supplier landscape, and quality control protocols required to successfully integrate this motif into lead optimization programs.

Chemical Profile & Structural Significance[1][2][3][4][5]

Structural Analysis

Unlike common spiro[3.3] or spiro[4.5] systems, the spiro[3.6]decane core introduces a 7-membered heterocyclic ring (1,4-oxazepane) fused to a cyclobutane.

- IUPAC Name: **9-Oxa-5-azaspiro[3.6]decane**[\[1\]](#)

- CAS Number: 1251713-00-4 (Free Base)

- Molecular Formula: C

H

NO[\[2\]](#)

- Molecular Weight: 141.21 g/mol [\[2\]](#)

- SMILES: C1CC2(C1)COCCCN2

Key Physicochemical Advantages:

Property	Value	Significance
Fsp3 Fraction	1.0 (100%)	Maximizes 3D character; correlates with higher clinical success rates.
LogP (Calc)	-0.5 - 0.8	Lower lipophilicity than comparable piperidines; improves solubility.
TPSA	-21 Å ²	Excellent permeability profile; suitable for CNS penetration.

| pKa (Calc) | ~8.5 - 9.0 | Basic amine; suitable for salt formation (HCl, Oxalate) and lysosomal trapping. |

The "Morpholine Surrogate" Strategy

In medicinal chemistry, morpholines are often metabolic "soft spots" or lack the geometric diversity to engage specific binding pockets. The **9-oxa-5-azaspiro[3.6]decane** scaffold acts as an expanded, rigidified morpholine surrogate. The spiro-fusion locks the amine (position 5) and ether oxygen (position 9) into a specific conformation that can improve selectivity for GPCRs and kinases.

Synthesis & Manufacturing Landscape

Understanding the synthesis is critical for assessing supplier quality. Impurities found in commercial batches often stem from the cyclization step.

Retrosynthetic Logic

The most robust industrial route typically involves the construction of the 7-membered ring onto a pre-formed cyclobutane core.

Common Synthetic Pathway:

- Starting Material: Cyclobutanone.
- Functionalization: Reaction with a functionalized amine/alcohol linker (e.g., via reductive amination or nucleophilic attack) to form a linear precursor.
- Cyclization: Ring closure to form the 1,4-oxazepane ring.

Critical Impurity Profile:

- Incomplete Cyclization: Linear amino-alcohol intermediates may remain if the ring closure is not driven to completion.
- Polymerization: 7-membered ring formation is entropically disfavored compared to 5- or 6-membered rings, leading to potential intermolecular polymerization.
- Residual Solvents: High-boiling solvents (DMSO, DMF) are often used to force cyclization and must be rigorously removed.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing and validating this scaffold.



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Caption: Generalized industrial synthesis workflow for spiro[3.6] oxazepanes, highlighting critical risk points for impurity formation.

Supplier Landscape & Sourcing Strategy

Sourcing this specific isomer requires distinguishing between "virtual" catalogs and actual inventory holders.

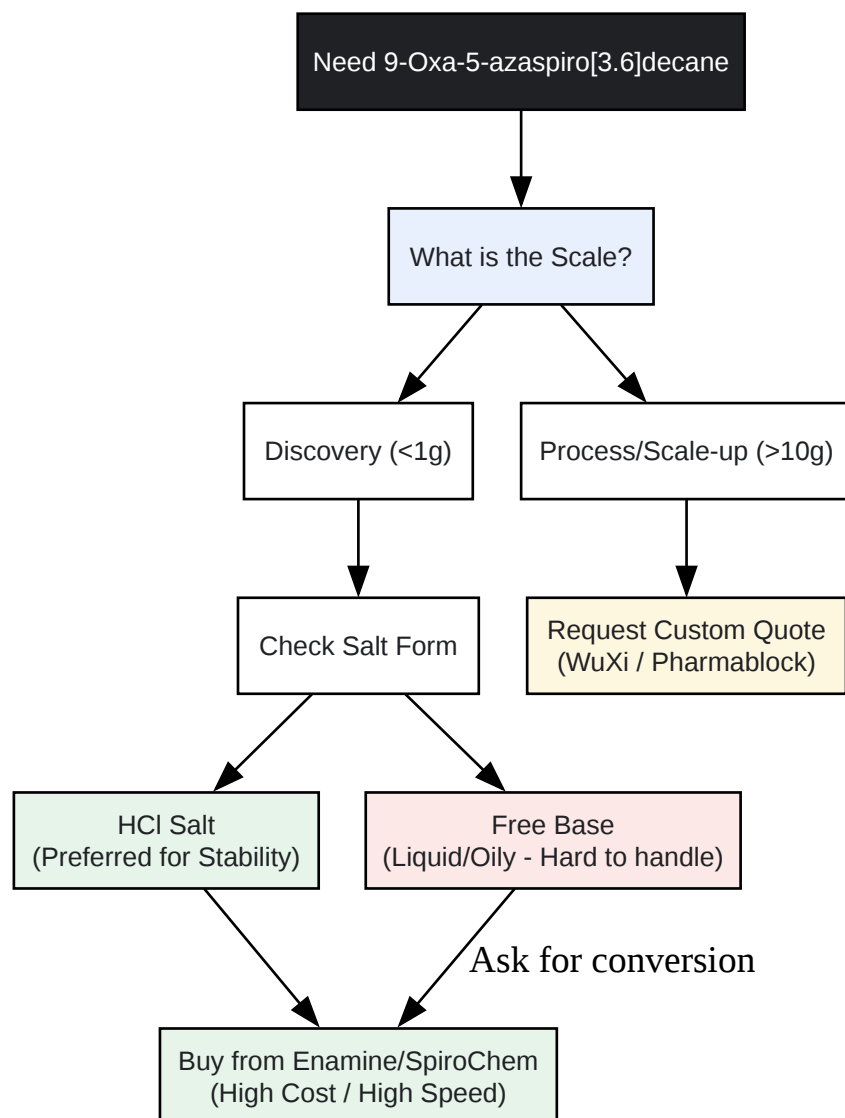
Tiered Supplier List

Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) before purchase.

Tier	Supplier Type	Recommended Vendors	Notes
Tier 1: Innovators	Specialized Spiro/Fsp3 Vendors	SpiroChem (Swiss), Enamine (Ukraine/Latvia)	Most likely to have high-purity stock and valid synthetic routes. Often hold the IP or "know-how" for these specific rings.
Tier 2: Major Catalog	Global Distributors	Merck (Sigma-Aldrich), Combi-Blocks, ChemScene	reliable logistics; often re-sell Tier 1 stock or have established contract manufacturing.
Tier 3: Aggregators	Database/Sourcing Agents	1PlusChem, MolPort	Useful for finding obscure stock, but lead times can be long (2-3 weeks) as they source from third parties.

Procurement Decision Tree

Use this logic to select the right grade for your development stage.



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Caption: Decision matrix for sourcing spirocyclic building blocks based on scale and physical form requirements.

Quality Control & Validation Protocols

As a researcher, you must validate the identity and purity of the received material. Spirocyclic amines can degrade or absorb CO₂ if handled improperly.

Analytical Validation

- ¹H NMR (DMSO-d₆ or CDCl₃):

- Look for the cyclobutane multiplet (typically 1.6 - 2.2 ppm).
- Verify the 7-membered ring protons: The protons adjacent to Oxygen (approx. 3.5 - 3.8 ppm) and Nitrogen (approx. 2.8 - 3.2 ppm) should integrate correctly.
- Diagnostic: The spiro carbon is quaternary and will not show in DEPT-135, but its influence is seen in the splitting patterns of adjacent CH₂ groups.
- LC-MS (Liquid Chromatography - Mass Spectrometry):
 - Method: Use a basic buffer (Ammonium Bicarbonate) if possible to improve ionization of the secondary amine.
 - Detection: This molecule has weak UV absorbance (no chromophore). ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required for accurate purity assessment. UV purity at 214nm may be misleading.
 - Mass: Look for [M+H]⁺ = 142.1.

Handling & Storage

- Physical State: The free base is likely a viscous oil or low-melting solid. The Hydrochloride (HCl) or Oxalate salt is a stable solid and is the recommended form for purchase.
- Hygroscopicity: Spiro amines can be hygroscopic. Store under nitrogen/argon at -20°C.

References

- PubChem. (n.d.).^[3] **9-oxa-5-azaspiro[3.6]decane** (Compound).^[1] National Library of Medicine. Retrieved February 28, 2026, from [\[Link\]](#)
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. *Angewandte Chemie International Edition*. (Contextual grounding on spiro-ether synthesis).
- SpiroChem. (n.d.).^[4] Spirocyclic Scaffolds and Building Blocks. SpiroChem AG. Retrieved February 28, 2026, from [\[Link\]](#)

- Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. *Angewandte Chemie*. (Foundational chemistry for spiro-ether assembly).

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Sources

- 1. PubChemLite - 9-oxa-5-azaspiro[3.6]decane (C₈H₁₅NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Oxa-8-azaspiro(4.5)decane | C₈H₁₅NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro[3.6]decane | C₁₀H₁₈ | CID 12651161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spirochem.com [spirochem.com]
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